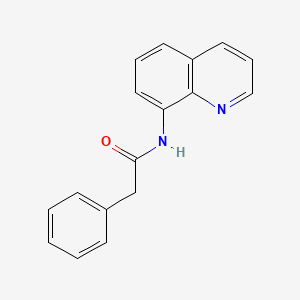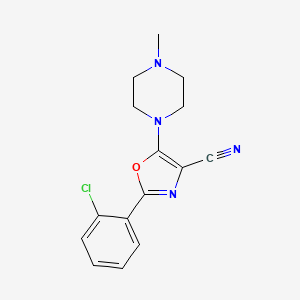![molecular formula C15H16N4O B5733107 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that this compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of fungi and bacteria. Additionally, it has been found to have antioxidant properties, which may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a new antimicrobial agent. This compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its mechanism of action, particularly its effects on cancer cells. Another direction is to study its potential as a new antimicrobial agent, and to develop more water-soluble derivatives of this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammation.
Synthesemethoden
The synthesis of 2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of benzylamine, propylamine, and 6-amino-1,2,4-triazolo[1,5-a]pyrimidine-7(8H)-one in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Eigenschaften
IUPAC Name |
2-benzyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-6-12-10-14(20)19-15(16-12)17-13(18-19)9-11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKIGSMSJZRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)